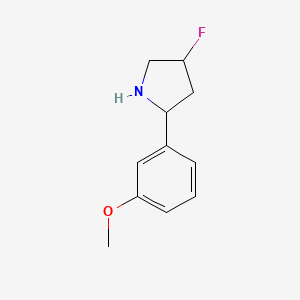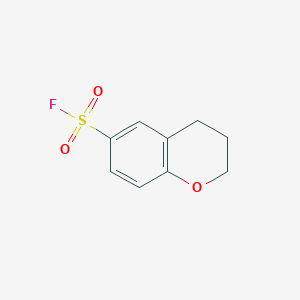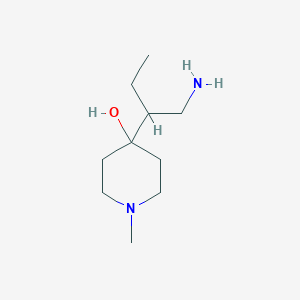![molecular formula C14H19NO3 B13171568 4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
4-[(4-Isopropylbenzoyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a butanoic acid moiety attached to a formamido group, which is further connected to a phenyl ring substituted with a propan-2-yl group . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid typically involves the reaction of 4-(propan-2-yl)aniline with butanoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of 4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The formamido group plays a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[4-(propan-2-yl)phenyl]amino}butanoic acid
- 4-{[4-(propan-2-yl)phenyl]carbamoyl}butanoic acid
- 4-{[4-(propan-2-yl)phenyl]methoxy}butanoic acid
Uniqueness
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid is unique due to its specific formamido group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-[(4-propan-2-ylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)11-5-7-12(8-6-11)14(18)15-9-3-4-13(16)17/h5-8,10H,3-4,9H2,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
KYOFJYZVRXJUBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


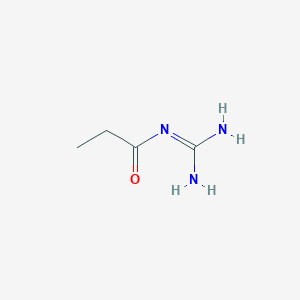
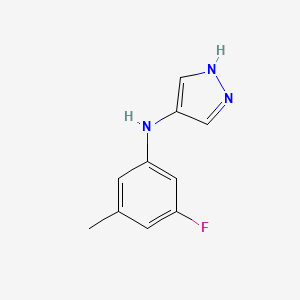

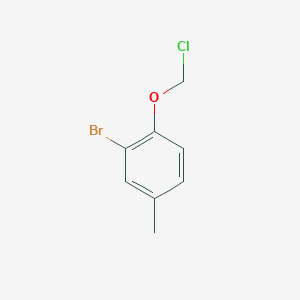
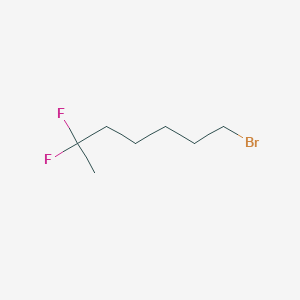
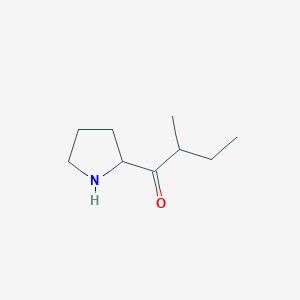
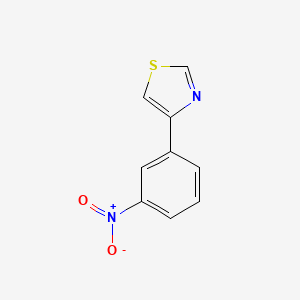
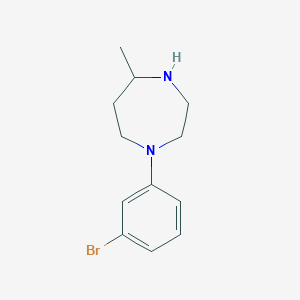
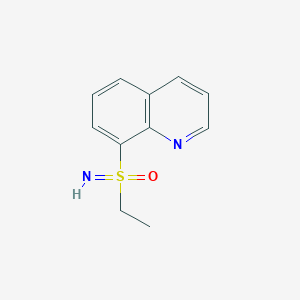
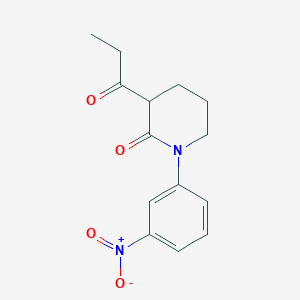
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
